molecular formula C25H29N3O4 B6487777 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide CAS No. 877633-76-6

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide

Cat. No.: B6487777
CAS No.: 877633-76-6
M. Wt: 435.5 g/mol
InChI Key: IYNQNILZULYFGL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and piperazine rings would add cyclic structure to the molecule, while the phenoxy and methoxyphenyl groups would likely add additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring, the piperazine ring, and the phenoxy and methoxyphenyl groups. Each of these functional groups can participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

NFPPA has been studied for its potential applications in several scientific research areas. It has been investigated for its ability to inhibit the activity of certain enzymes, such as tyrosine hydroxylase and monoamine oxidase. NFPPA has also been studied for its potential to modulate the activity of certain ion channels, such as the voltage-gated potassium channels. Additionally, NFPPA has been studied for its potential to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

NFPPA has several advantages and limitations for laboratory experiments. One advantage is that NFPPA is relatively easy to synthesize, which makes it an attractive option for laboratory experiments. Additionally, NFPPA has been shown to be effective at inhibiting the activity of certain enzymes, modulating the activity of certain ion channels, and inhibiting the growth of certain cancer cells. However, the mechanism of action of NFPPA is not fully understood, which may limit its use in certain experiments. Additionally, NFPPA has been shown to have a relatively short half-life, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on NFPPA. One potential future direction is to further investigate the mechanism of action of NFPPA. Additionally, further research could be conducted on the biochemical and physiological effects of NFPPA. Additionally, further research could be conducted on the potential applications of NFPPA in laboratory experiments. Finally, further research could be conducted on the potential use of NFPPA as a therapeutic agent.

Synthesis Methods

NFPPA is synthesized through a two-step process. The first step involves the condensation of 2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl chloride with phenoxyacetic acid in the presence of a base catalyst. The second step involves the reaction of the resulting product with sodium hydroxide to form NFPPA.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-30-21-11-9-20(10-12-21)27-13-15-28(16-14-27)23(24-8-5-17-31-24)18-26-25(29)19-32-22-6-3-2-4-7-22/h2-12,17,23H,13-16,18-19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNQNILZULYFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)COC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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